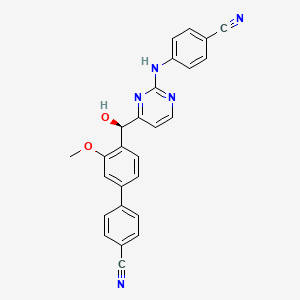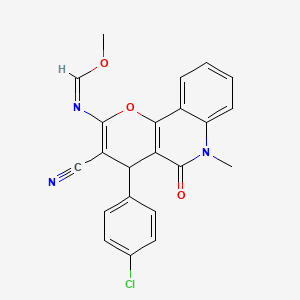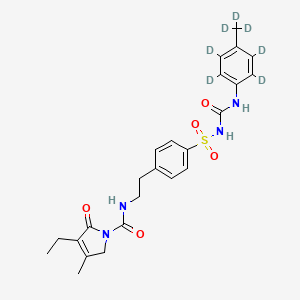
NAMPT degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAMPT degrader-1, also known as Compound A3, is a potent degrader of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. This compound exhibits significant antitumor activity by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAMPT degrader-1 involves the use of various chemical reagents and conditions. The compound is synthesized through a series of chemical reactions, including the formation of amide bonds and the incorporation of specific functional groups that target NAMPT for degradation. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
NAMPT degrader-1 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
NAMPT degrader-1 has several scientific research applications, including:
Cancer Therapy: The compound has shown potent antitumor activity by degrading NAMPT, leading to reduced NAD+ levels and subsequent cell death in cancer cells.
Biological Studies: This compound is used in studies to understand the role of NAMPT in cellular metabolism and its impact on various biological processes.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting NAMPT for the treatment of cancer and other diseases.
Mechanism of Action
NAMPT degrader-1 exerts its effects by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway. This degradation leads to a decrease in NAD+ levels, which is essential for cellular metabolism and energy production. The reduction in NAD+ levels results in cell death, particularly in cancer cells that rely heavily on NAMPT for NAD+ biosynthesis .
Properties
Molecular Formula |
C56H68ClN9O5S2 |
|---|---|
Molecular Weight |
1046.8 g/mol |
IUPAC Name |
N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methyl-N-[3-[9-[4-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]sulfonylpiperazin-1-yl]nonanoylamino]propyl]benzamide |
InChI |
InChI=1S/C56H68ClN9O5S2/c1-41(2)52(53-62-50-37-46(57)23-28-49(50)55(69)66(53)40-43-15-9-8-10-16-43)65(54(68)45-21-19-42(3)20-22-45)32-14-30-59-51(67)18-11-6-4-5-7-12-31-63-33-35-64(36-34-63)73(70,71)48-26-24-47(25-27-48)61-56(72)60-39-44-17-13-29-58-38-44/h8-10,13,15-17,19-29,37-38,41,52H,4-7,11-12,14,18,30-36,39-40H2,1-3H3,(H,59,67)(H2,60,61,72)/t52-/m1/s1 |
InChI Key |
LZCAADBODOWVEZ-OIVUAWODSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)[C@@H](C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


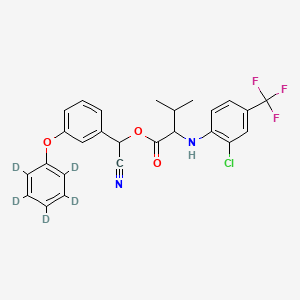
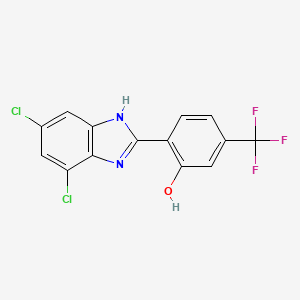
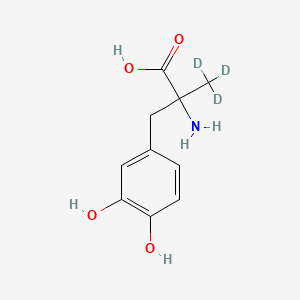
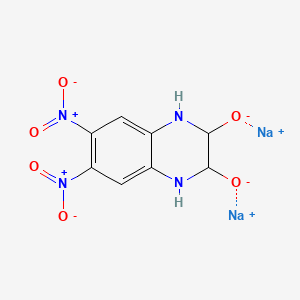


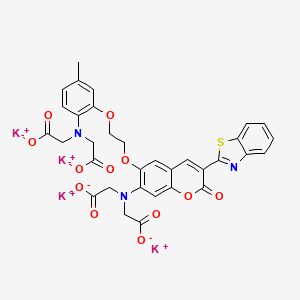
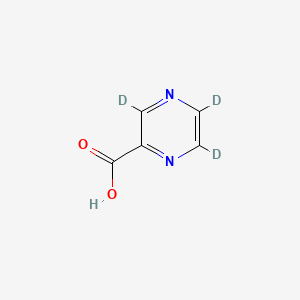
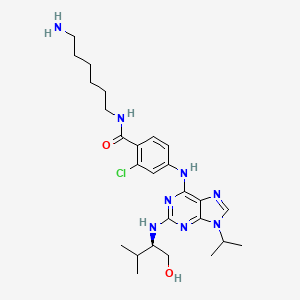
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
